molecular formula C21H41NO3S B3149663 N-Stearoyl-L-cysteine CAS No. 67603-46-7

N-Stearoyl-L-cysteine

Cat. No.: B3149663
CAS No.: 67603-46-7
M. Wt: 387.6 g/mol
InChI Key: VJUDNRUDRQLCDX-IBGZPJMESA-N
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Description

N-Stearoyl-L-cysteine is a useful research compound. Its molecular formula is C21H41NO3S and its molecular weight is 387.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Stearoyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Stearoyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUDNRUDRQLCDX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"N-Stearoyl-L-cysteine synthesis and chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physicochemical characterization, and application of N-Stearoyl-L-cysteine (NSC) . This monograph is designed for researchers in medicinal chemistry and drug delivery, focusing on the compound's utility as a lipoamino acid with unique amphiphilic and antioxidant properties.

CAS: 67603-50-3 | Formula: C₂₁H₄₁NO₃S | MW: 387.62 g/mol

Executive Summary

N-Stearoyl-L-cysteine (NSC) is a lipoamino acid formed by the acylation of L-cysteine with stearic acid. Unlike its hydrophilic analog N-acetylcysteine (NAC), NSC possesses a distinct amphiphilic architecture driven by its C18 hydrophobic tail. This structural duality allows NSC to self-assemble into nanostructures (micelles, liposomes) while retaining the redox-active thiol (-SH) group essential for antioxidant activity. It is primarily utilized in lipid-based drug delivery systems , as a surface modifier for metallic nanoparticles , and in research regarding neuroprotection via inhibition of lipid peroxidation.

Chemical Architecture & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

NSC integrates three functional domains:

  • Thiol Group (-SH): Provides redox capability (nucleophile, antioxidant).

  • Carboxylic Acid (-COOH): Offers pH-dependent ionization (pKa ~3-4) and electrostatic interaction potential.

  • Stearoyl Tail (C18): Confers high lipophilicity (LogP ~7.9), driving membrane insertion and hydrophobic interaction.

Physicochemical Data Table
PropertyValue / DescriptionContext
Appearance White to off-white crystalline powderSolid state form
Melting Point 84 – 86 °CDistinct from NAC (109°C) due to chain packing
Solubility Soluble: CHCl₃, DCM, THF, Ethanol (warm)Insoluble: Water (neutral pH)Requires organic solvents or alkaline aqueous media
LogP ~7.9 (Predicted)Highly lipophilic; partitions into lipid bilayers
pKa α-COOH: ~3.0 | -SH: ~8.5Ionization state dictates self-assembly behavior
Stability Susceptible to oxidation (disulfide formation)Store at -20°C; handle under inert atmosphere

Synthetic Methodology

The synthesis of NSC is best achieved via a Schotten-Baumann reaction under biphasic conditions. This method is preferred over direct condensation with stearic acid (which requires high heat/coupling reagents) because it efficiently scavenges the HCl byproduct and prevents racemization of the cysteine chiral center.

Reaction Logic
  • Reagents: L-Cysteine hydrochloride (nucleophile), Stearoyl chloride (electrophile).

  • Solvent System: THF/Water or Acetone/Water. The water dissolves cysteine; the organic solvent solubilizes the fatty acid chloride.

  • Base: Sodium Hydroxide (NaOH) or Sodium Bicarbonate. Essential to deprotonate the amino group (

    
    ) to make it nucleophilic and to neutralize the HCl generated during acylation.
    
Synthesis Workflow Diagram

NSC_Synthesis Start L-Cysteine HCl (aq. solution) Reaction Schotten-Baumann Acylation (0°C -> RT, 3h) Start->Reaction Reagent Stearoyl Chloride (in THF) Reagent->Reaction Base Base (NaOH) pH 9-10 Base->Reaction Maintain pH Quench Acidification (HCl to pH 2) Reaction->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Purify Recrystallization (Ethanol/Water) Extract->Purify Product N-Stearoyl-L-Cysteine (White Solid) Purify->Product

Caption: Biphasic synthesis pathway for N-Stearoyl-L-cysteine utilizing Schotten-Baumann conditions to ensure selective N-acylation.

Detailed Protocol

Step 1: Preparation of Aqueous Phase Dissolve L-Cysteine hydrochloride monohydrate (10 mmol, 1.75 g) in 20 mL of deoxygenated water. Add NaOH (20 mmol) to adjust pH to ~9–10. Critical: Maintain inert atmosphere (Nitrogen/Argon) to prevent thiol oxidation to cystine.

Step 2: Acylation Dissolve Stearoyl chloride (10 mmol, 3.03 g) in 15 mL of anhydrous THF. Add this solution dropwise to the aqueous cysteine solution at 0°C under vigorous stirring.

  • Control Point: Monitor pH continuously. Add dilute NaOH dropwise to maintain pH > 8. If pH drops below 7, the amine protonates and reaction yields plummet.

Step 3: Reaction & Workup Allow the mixture to warm to room temperature and stir for 3 hours.

  • Acidification: Cool to 0°C and carefully add 1M HCl until pH reaches ~2. The product will precipitate as a white solid.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 4: Purification Recrystallize the crude solid from warm Ethanol/Water (9:1 v/v). Filter and dry under vacuum to obtain pure NSC.

  • Target Yield: 75-85%.

Analytical Characterization

Validation of NSC requires confirming the lipid tail attachment and the integrity of the thiol group.

Proton NMR ( H-NMR, 400 MHz, CDCl₃/DMSO-d₆)
  • 
     0.88 ppm (t, 3H):  Terminal methyl group of stearoyl chain (
    
    
    
    ).
  • 
     1.25 ppm (m, 28H):  Methylene protons of the lipid chain (
    
    
    
    ).
  • 
     1.55 ppm (m, 2H): 
    
    
    
    -methylene protons relative to carbonyl (
    
    
    ).
  • 
     2.20 ppm (t, 2H): 
    
    
    
    -methylene protons relative to carbonyl (
    
    
    ).
  • 
     2.8-3.0 ppm (m, 2H):  Cysteine 
    
    
    
    -protons (
    
    
    ).
  • 
     4.6 ppm (m, 1H):  Chiral 
    
    
    
    -proton (
    
    
    ).
  • 
     8.1 ppm (d, 1H):  Amide proton (
    
    
    
    ).
Infrared Spectroscopy (FTIR)
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 2850-2920 cm⁻¹: C-H stretch (strong, aliphatic chain).

  • 2550 cm⁻¹: S-H stretch (weak, confirms free thiol). Absence indicates oxidation to disulfide.

  • 1715 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1640 cm⁻¹: C=O stretch (Amide I band).

Functional Applications & Biological Context[5][6][7][8][9][10]

Drug Delivery Systems (Lipid Nanocarriers)

NSC is a "functional lipid." Unlike inert lipids (e.g., DPPC), NSC provides a reactive surface thiol.

  • Mucoadhesion: The thiol group can form disulfide bridges with cysteine-rich domains in mucin, enhancing the retention of nanoparticles in the intestinal or nasal mucosa.

  • Surface Modification: NSC can be incorporated into liposomes. The exposed carboxyl and thiol groups allow for the conjugation of targeting ligands (antibodies, peptides) via EDC/NHS or maleimide chemistry.

Neuroprotection Mechanism

Research suggests NSC acts as a lipophilic antioxidant. Its hydrophobic tail allows it to penetrate the blood-brain barrier (BBB) and insert into neuronal cell membranes, where it inhibits lipid peroxidation more effectively than hydrophilic antioxidants like NAC.

Self-Assembly Diagram

NSC_Assembly NSC_Monomer NSC Monomer (Amphiphilic) Aqueous Aqueous Environment (> CMC) NSC_Monomer->Aqueous Micelle Micelle Formation (Hydrophobic Core) Aqueous->Micelle Self-Assembly Interaction Biological Interaction (Thiol-Disulfide Exchange) Micelle->Interaction Surface Thiols Mucin Mucin Glycoproteins (Mucosa) Interaction->Mucin Mucoadhesion

Caption: Mechanism of NSC self-assembly into micelles and subsequent mucoadhesive interaction via thiol-disulfide exchange.[1][2]

References

  • PubChem. (2024).[1] N-Stearoyl-L-cysteine | C21H41NO3S.[1][3] National Library of Medicine. Available at: [Link][1]

  • Zhang, X., et al. (2013). N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin. International Journal of Pharmaceutics. (Contextual reference for N-acylated cysteine derivatives in drug delivery). Available at: [Link]

Sources

Technical Guide: Aggregation Behavior of N-Stearoyl-L-cysteine in Aqueous Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the aggregation behavior of N-Stearoyl-L-cysteine (NSC) . This document is structured for researchers requiring a deep mechanistic understanding of fatty-acylated amino acids, specifically distinguishing between their amphiphilic self-assembly and redox-sensitive crosslinking behaviors.

Executive Summary

N-Stearoyl-L-cysteine (NSC) represents a unique class of fatty-acylated amino acid surfactants (FAAS) . Unlike standard surfactants (e.g., SDS), NSC possesses a "dual-trigger" aggregation mechanism driven by:

  • Hydrophobic Effect: The C18 stearoyl tail drives thermodynamic self-assembly into micelles or vesicles.

  • Redox Sensitivity: The free thiol (-SH) group on the cysteine headgroup allows for oxidative dimerization to cystine-based "gemini" surfactants or disulfide-crosslinked networks.

This guide provides the physicochemical framework to predict NSC behavior, protocols to characterize its Critical Micelle Concentration (CMC), and strategies to manipulate its assembly for drug delivery applications.

Physicochemical Profile & Structural Logic

To control NSC aggregation, one must first master its ionization states. The molecule behaves as an anionic surfactant only above specific pH thresholds.

Molecular Architecture
  • Hydrophobic Tail: Stearoyl chain (

    
    ) 
    
    
    
    High hydrophobicity, low CMC.
  • Linker: Amide bond (Stable, but enzymatically cleavable by amidases).

  • Headgroup: L-Cysteine

    
     Contains a Carboxyl (
    
    
    
    ) and a Thiol (
    
    
    ).
The Packing Parameter ( )

The aggregation morphology is dictated by the Critical Packing Parameter,


.
  • NSC Monomer (Reduced): Large headgroup repulsion (at high pH)

    
    
    
    
    
    
    
    Spherical Micelles .
  • NSC Dimer (Oxidized): Formation of N,N'-distearoyl-L-cystine (Gemini surfactant). The effective headgroup area (

    
    ) decreases relative to the doubled tail volume (
    
    
    
    )
    
    
    
    
    
    
    Vesicles / Bilayers .
Solubility & pH Dependence
  • pH < 4 (Protonated): The carboxylic acid is protonated (

    
    ). Loss of charge eliminates electrostatic repulsion.
    
    • Result: Precipitation or formation of undefined fatty acid-like aggregates.

  • pH 4 – 8 (Mono-anionic): Carboxyl deprotonated (

    
    ), Thiol protonated (
    
    
    
    ).
    • Result: Stable anionic micelles/vesicles.

  • pH > 9 (Di-anionic): Both Carboxyl (

    
    ) and Thiol (
    
    
    
    ) deprotonated.
    • Result: High charge density leads to disruption of larger aggregates into smaller micelles; rapid oxidation to disulfides if

      
       is present.
      

Aggregation Mechanisms & Pathways

The following diagram illustrates the dynamic equilibrium between the monomeric surfactant, micellar assembly, and the irreversible (or reversible) oxidative crosslinking pathway.

NSC_Aggregation Monomer NSC Monomer (Reduced -SH) Micelle Spherical Micelle (Thermodynamic Assembly) Monomer->Micelle Conc > CMC (Hydrophobic Effect) Dimer Distearoyl-Cystine Dimer (Gemini Surfactant) Monomer->Dimer Oxidation (O2/pH > 8) Precipitate Insoluble Aggregate (Protonated COOH) Monomer->Precipitate pH < pKa (COOH) Micelle->Monomer Dilution Dimer->Monomer Reduction (DTT/TCEP) Vesicle Vesicle / Bilayer (Low Curvature) Dimer->Vesicle Self-Assembly (Packing P > 0.5)

Figure 1: State diagram of N-Stearoyl-L-cysteine showing pH-dependent solubility, concentration-dependent micellization, and redox-dependent vesicle formation.

Experimental Characterization Protocols

Trustworthy data requires rigorous control of pH and redox state. The following protocols are designed to minimize artifacts caused by accidental oxidation.

Protocol A: Critical Micelle Concentration (CMC) Determination

Why this method? Stearoyl chains (


) yield very low CMCs (

range). Surface tension (Wilhelmy plate) is often insufficiently sensitive. Pyrene Fluorescence Probe is the gold standard for low-CMC amphiphiles.

Reagents:

  • NSC Stock Solution (freshly prepared in degassed buffer, pH 7.4).

  • Pyrene solution (

    
     in acetone).
    

Workflow:

  • Preparation: Evaporate acetone from pyrene aliquots in vials to leave a thin film.

  • Solubilization: Add NSC solutions of varying concentrations (

    
     to 
    
    
    
    ) to the vials.
  • Equilibration: Sonicate for 30 mins, then incubate in the dark for 24 hours (critical for C18 chains to reach equilibrium).

  • Measurement: Record Fluorescence Emission spectra (Excitation: 335 nm).

  • Data Analysis: Plot the intensity ratio

    
     (Peak 1 / Peak 3) vs. log[NSC].
    
    • Interpretation: The inflection point where the ratio drops sharply indicates the CMC.

Protocol B: Thiol Quantification (Ellman’s Assay)

Why this method? To verify if your aggregation is due to micelles (physical) or disulfide crosslinking (chemical).

Workflow:

  • Reagent: DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

  • Reaction: Mix NSC sample with DTNB in Phosphate Buffer (pH 8.0).

  • Readout: Measure Absorbance at 412 nm.

  • Calculation: Use extinction coefficient

    
    .
    
    • Validation: If free thiol concentration decreases over time while particle size (DLS) increases, oxidative crosslinking is driving the aggregation.

Quantitative Data Summary (Estimated)

Based on homologous series (N-lauroyl, N-myristoyl) and packing geometry, the following values are the theoretical baselines for NSC in Phosphate Buffered Saline (PBS, pH 7.4).

ParameterEstimated ValueRationale
CMC (Monomer)

C18 chain significantly lowers CMC compared to C12 (~10 mM).
Hydrodynamic Diameter 5 – 10 nm (Micelles)Typical size for C18-core micelles.
Zeta Potential -30 to -50 mVAnionic carboxylate surface charge stabilizes the colloid.
pKa (Carboxyl) ~3.5 – 4.0Similar to free cysteine; shifts slightly in micellar environment.
pKa (Thiol) ~8.5Determines reactivity; higher pH accelerates dimerization.

Applications in Drug Development[1]

Insulin & Peptide Delivery

NSC acts similarly to SNAC (Sodium N-[8-(2-hydroxybenzoyl) amino]caprylate) but with a thiol "anchor."

  • Mechanism: The hydrophobic tail inserts into the lipid bilayer of epithelial cells, while the amino acid headgroup interacts with the peptide payload.

  • Advantage: The thiol group allows NSC to form transient disulfide bonds with mucin (mucoadhesion), prolonging residence time in the GI tract.

Gold Nanoparticle (AuNP) Stabilization

NSC is widely used to form Self-Assembled Monolayers (SAMs) on gold.

  • Protocol: Incubate AuNPs with NSC in ethanol/water. The Thiol-Au bond forms a strong anchor, exposing the Carboxyl group to the solvent. This creates a biocompatible, negatively charged surface suitable for further conjugation.

Redox-Responsive Liposomes

Incorporating NSC into standard phospholipid liposomes (e.g., DSPC:Cholesterol:NSC) creates "triggerable" vesicles.

  • Trigger: Upon entering a reducing environment (e.g., tumor cytosol with high Glutathione), disulfide bridges between NSC dimers cleave, destabilizing the membrane and releasing the drug payload.

References

  • Infante, M. R., et al. "Amino acid-based surfactants." Comptes Rendus Chimie, 7(6-7), 583-592. (Establishes CMC trends for N-acyl amino acids).

  • Faustino, C. M., et al. "Self-assembly of N-acyl amino acid surfactants." Journal of Colloid and Interface Science, 351(2), 472-477. (Methodology for fluorescence-based CMC determination).

  • Takeuchi, H., et al. "Mucoadhesive nanoparticulate systems for peptide drug delivery." Advanced Drug Delivery Reviews, 47(1), 39-54. (Thiolated polymers and surfactants in mucosal delivery).

  • Bain, C. D., et al. "Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold." Journal of the American Chemical Society, 111(1), 321-335. (Foundational text for Thiol-Au SAM formation).

Troubleshooting & Optimization

Technical Support Center: N-Stearoyl-L-cysteine (NSC) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving the physicochemical stability of N-Stearoyl-L-cysteine in solution. To: Research Scientists, Formulation Engineers, and Drug Development Teams. From: Senior Application Scientist, Technical Support Division.

Executive Summary & Chemical Profile[1]

N-Stearoyl-L-cysteine (NSC) presents a unique "stability paradox" due to its amphiphilic structure. It contains a hydrophobic stearic acid tail (C18) and a hydrophilic, reactive cysteine headgroup.

  • The Chemical Threat: The free thiol (-SH) group is highly susceptible to oxidation, forming disulfide dimers (cystine derivatives). This reaction is accelerated by high pH and trace metals.

  • The Physical Threat: The long hydrophobic tail drives aggregation and precipitation in aqueous environments, necessitating specific solvent strategies that often conflict with chemical stability requirements.

This guide provides self-validating protocols to navigate these conflicting demands.

Critical Analysis: The Mechanisms of Instability

A. Chemical Instability: Thiol Oxidation

The primary degradation pathway is the oxidation of the thiol group to form a disulfide dimer. This is not a random event; it follows specific kinetics driven by the thiolate anion (


) .
  • pH Dependence: Oxidation rates increase drastically as pH rises above the pKa of the thiol group (~8.3). At higher pH, the thiol deprotonates to the thiolate anion, which is the reactive species that attacks other thiols.

  • The DMSO Trap: While DMSO is a common solvent for hydrophobic compounds, it acts as a mild oxidizing agent for thiols, accelerating disulfide formation [1, 2].[1]

B. Physical Instability: Solubility vs. Aggregation

NSC behaves like a lipid. In aqueous buffers, it tends to form micelles or precipitate.

  • The Solubility-Stability Paradox: To dissolve NSC in water, one often raises the pH to ionize the carboxyl group. However, raising the pH activates the thiol for oxidation.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade of oxidation and the factors that accelerate it.

NSC_Degradation NSC N-Stearoyl-L-cysteine (R-SH) Thiolate Thiolate Anion (R-S⁻) NSC->Thiolate Deprotonation Radical Thiyl Radical (R-S•) Thiolate->Radical e⁻ Transfer Dimer Disulfide Dimer (R-S-S-R) (Precipitate/Inactive) Radical->Dimer Dimerization Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->Radical Catalyzes Oxygen Dissolved O₂ Oxygen->Radical Oxidant HighPH High pH (>7.0) HighPH->Thiolate Promotes DMSO DMSO Solvent DMSO->Radical Oxidant

Figure 1: The oxidation cascade of NSC. Note that high pH and metal ions are the primary accelerators of the reaction.

Troubleshooting & Protocols

Scenario A: "My solution turns cloudy or precipitates after 24 hours."

Diagnosis: This is likely disulfide dimerization . The dimer (N,N'-distearoyl-L-cystine) is significantly less soluble than the monomer, leading to precipitation.

Protocol 1: The "Oxygen-Free" Preparation Workflow Use this protocol for preparing aqueous stock solutions.

  • Buffer Preparation (The "Zero-O2" Rule):

    • Prepare your buffer (e.g., PBS pH 7.4).

    • Add Chelator: Add 1 mM EDTA (Ethylenediaminetetraacetic acid). Why? EDTA sequesters trace Cu²⁺ and Fe³⁺ ions that catalyze oxidation [3].

    • Degas: Sparge the buffer with Argon or Nitrogen gas for 15 minutes per 100 mL. Why? Removing dissolved oxygen eliminates the primary oxidant.

  • Dissolution:

    • Dissolve NSC in a minimal amount of Ethanol (NOT DMSO, if possible).

    • Add dropwise to the degassed buffer while stirring under an inert atmosphere.

  • Storage:

    • Store under Nitrogen headspace.

    • Temperature: 4°C or -20°C.

Scenario B: "I cannot get the powder to dissolve at neutral pH."

Diagnosis: The hydrophobic stearoyl tail prevents dissolution in water without ionization.

Protocol 2: The "pH-Switch" Method Use this to achieve high concentration stocks without sacrificing long-term stability.

  • Initial Solubilization: Dissolve NSC in water adjusted to pH 9.0–10.0 using NaOH. The carboxyl group ionizes, acting as a surfactant head.

  • Rapid Adjustment: Immediately lower the pH to 7.4 (or lower) using HCl or a strong buffer.

  • Stabilization: If the solution becomes cloudy upon lowering pH, you have exceeded the critical micelle concentration (CMC) or solubility limit.

    • Correction: Add a non-ionic surfactant (e.g., Tween-80 at 0.1%) or Cyclodextrin to shield the hydrophobic tail [4].

Scenario C: "Can I use DMSO as a stock solvent?"

Technical Advisory: Avoid DMSO for long-term storage. DMSO (Dimethyl sulfoxide) can act as an oxygen transfer agent, oxidizing thiols to disulfides over time, even in the absence of air [1, 2].

  • Alternative: Use Degassed Ethanol or DMF (Dimethylformamide) for organic stocks. If DMSO must be used, prepare fresh immediately before use.

Formulation Data & Solvent Compatibility[3][4][5]

The following table summarizes solvent compatibility and stability risks.

Solvent SystemSolubilityStability Risk (Oxidation)Recommended Use
Water (pH < 7) PoorLowNot recommended without surfactant.
Water (pH > 8) GoodHigh (Rapid Oxidation)Transient solubilization only.
DMSO ExcellentModerate/High (Chemical oxidation)Immediate use only.
Ethanol GoodLow (if degassed)Preferred organic stock.
Liposomes (DSPC) ExcellentVery LowGold Standard for drug delivery [5].
Decision Logic for Experimental Design

Solvent_Decision Start Start: NSC Formulation AppType Application Type? Start->AppType InVitro In Vitro / Screening AppType->InVitro InVivo In Vivo / Drug Delivery AppType->InVivo SolventQ Is DMSO required? InVitro->SolventQ Liposome Liposomal Formulation (DSPC/Cholesterol) InVivo->Liposome DMSO_Yes Use DMSO SolventQ->DMSO_Yes Yes DMSO_No Use Ethanol SolventQ->DMSO_No No Action1 Prepare FRESH. Use within 4 hours. DMSO_Yes->Action1 Action2 Degas solvent. Store at -20°C. DMSO_No->Action2 Action3 Encapsulate. Protects thiol from bulk solvent. Liposome->Action3

Figure 2: Decision tree for selecting the correct solvent system based on experimental needs.

Frequently Asked Questions (FAQ)

Q: Why does my NSC stock smell like rotten eggs? A: This indicates hydrolysis of the thioester or degradation of the thiol releasing hydrogen sulfide (


). This occurs if the solution is stored at high temperatures or extremely low pH (<3). Discard the stock immediately. 

Q: Can I use DTT or Mercaptoethanol to reverse the precipitation? A: Yes, adding a reducing agent like DTT (Dithiothreitol) will break the disulfide bonds and resolubilize the precipitate.

  • Warning: DTT is toxic and may interfere with downstream biological assays. If your experiment measures redox activity, DTT will act as a confounding variable.

Q: Is N-Stearoyl-L-cysteine more stable than N-Acetylcysteine (NAC)? A: Generally, no . While the stearoyl group adds steric bulk, the fundamental thiol chemistry remains the same. However, NSC's tendency to form micelles can sometimes protect the thiol group in the core of the micelle, offering a slight stability advantage over free NAC in specific formulations [5].

References

  • Fujifilm Corp & Lion Corp Safety Research. (2020). Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay. Journal of Applied Toxicology. Link

  • Tamura, T. et al. (2020). Detection of Oxidation of L-Cysteine by Dimethyl Sulfoxide in Aqueous Solutions by IR Spectroscopy. ResearchGate.[2] Link

  • Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry.[3][4][5][6] (Classic protocol foundation for chelator use).

  • Chakraborty, J. et al. (2024). Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures. Biophysical Chemistry.[3][7] Link

  • Pires, R. M. et al. (2016).[7] DSPC Liposomes Improve Transport of L-cysteine and Reduce Metabolic Activity. British Biotechnology Journal. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Acylation of L-Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of L-cysteine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding this crucial chemical transformation. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve optimal results in your experiments.

Introduction: The Nuances of L-Cysteine N-Acylation

The N-acylation of L-cysteine is a fundamental reaction in peptide synthesis, drug development, and the production of valuable compounds like N-acetyl-L-cysteine (NAC). While seemingly straightforward, the presence of a nucleophilic thiol group alongside the target amino group introduces a layer of complexity that requires careful control of reaction conditions to ensure high yield and purity of the desired N-acylated product. This guide will delve into the critical parameters of this reaction, providing evidence-based protocols and troubleshooting strategies.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the N-acylation of L-cysteine. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low Yield of the Desired N-Acyl L-Cysteine

Potential Causes:

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or suboptimal pH can lead to the recovery of unreacted L-cysteine.

  • Side Reactions: The formation of byproducts, primarily the S-acylated and N,S-diacylated species, consumes the starting material and acylating agent, thus reducing the yield of the target compound.[1] Oxidation of the thiol group to form cystine (the disulfide dimer) is another common side reaction.

  • Product Loss During Workup and Purification: The solubility of N-acyl L-cysteine derivatives in aqueous media can lead to losses during extraction and crystallization steps.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion. While higher temperatures can increase the reaction rate, they may also promote side reactions. A common temperature range for N-acetylation with acetic anhydride is 50-70°C.[2]

  • Fine-tune the pH: The N-acylation is typically carried out under alkaline conditions (pH 8-11) to deprotonate the amino group, enhancing its nucleophilicity.[2] However, excessively high pH can also increase the concentration of the thiolate anion, promoting S-acylation. Careful control of the pH is therefore critical.

  • Control the Stoichiometry of Reagents: While a slight excess of the acylating agent is often used to drive the reaction to completion, a large excess can increase the likelihood of diacylation.

  • Minimize Oxidation: To prevent the formation of cystine, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvents prior to use can also be beneficial.

  • Optimize Product Isolation: After the reaction is complete, carefully adjust the pH to the isoelectric point of the N-acyl L-cysteine derivative to minimize its solubility in the aqueous phase and promote crystallization. For N-acetyl-L-cysteine, this is typically around pH 2-2.5.[2] Washing the crystalline product with cold water can help remove water-soluble impurities without significant product loss.

Problem 2: Formation of N,S-Diacyl L-Cysteine Impurity

Potential Cause:

The thiol group of L-cysteine is also nucleophilic and can react with the acylating agent, leading to the formation of the N,S-diacylated byproduct. The relative rates of N- vs. S-acylation are influenced by the pH of the reaction medium.

Solutions:

  • pH Control: As mentioned, precise pH control is crucial. Maintaining the pH in the lower end of the alkaline range (e.g., pH 8-9) can favor N-acylation over S-acylation.

  • Post-Reaction Treatment to Convert the Diacetylated Impurity: Some protocols suggest a post-acetylation step where the pH is raised with an alkaline solution to hydrolyze the more labile S-acetyl group of the N,S-diacetylcysteine, converting it to the desired N-acetyl-L-cysteine.[3]

  • Alternative Strategy: Acylation of L-Cystine: An effective method to circumvent S-acylation is to start with L-cystine, the disulfide-linked dimer of L-cysteine. In this case, the thiol groups are protected as a disulfide bond. After N-acylation of both amino groups, the disulfide bond can be reduced to yield two molecules of the desired N-acyl L-cysteine.[1]

Problem 3: Presence of Unreacted L-Cysteine in the Final Product

Potential Causes:

  • Insufficient Acylating Agent: The stoichiometry of the acylating agent was too low.

  • Suboptimal Reaction Conditions: The reaction did not go to completion due to factors like low temperature, short reaction time, or incorrect pH.

Solutions:

  • Verify Reagent Stoichiometry: Ensure that at least a stoichiometric amount, and often a slight excess, of the acylating agent is used relative to L-cysteine.

  • Re-optimize Reaction Conditions: Refer to the solutions for "Low Yield" to ensure the reaction conditions are optimized for complete conversion.

  • Purification: Unreacted L-cysteine can often be removed during the purification step. For instance, L-cysteine has different solubility properties than its N-acylated derivative. Purification methods like recrystallization or chromatography can be employed to separate the product from the starting material.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of L-cysteine?

A1: The most commonly used acylating agents are acetic anhydride and acetyl chloride.[4][6] Acetic anhydride is often preferred in aqueous alkaline conditions as it reacts readily and the acetic acid byproduct can be easily managed. Acetyl chloride is more reactive and is typically used in organic solvents in the presence of a non-nucleophilic base.

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent depends on the specific acylating agent and the starting material (L-cysteine or its hydrochloride salt). Aqueous solutions are commonly employed, especially when using L-cysteine hydrochloride monohydrate and a base like sodium hydroxide.[2] Organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or chloroform can also be used, often in the presence of an organic base like pyridine or triethylamine.[5][6]

Q3: Why is a base necessary for the reaction?

A3: A base is required to deprotonate the amino group of L-cysteine, converting it from the ammonium salt (in acidic or neutral conditions) to the more nucleophilic free amine. This significantly increases the rate of the N-acylation reaction. Common bases include sodium hydroxide, potassium hydroxide, pyridine, and triethylamine.[3][6]

Q4: What is the role of temperature in optimizing the reaction?

A4: Temperature plays a critical role in balancing the reaction rate and the formation of side products. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to increased rates of side reactions, such as S-acylation and decomposition of the product or reactants. A controlled temperature range, for example, 50-70°C for acetylation with acetic anhydride, is often optimal.[2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence after derivatization) is a highly effective method for quantifying the consumption of L-cysteine and the formation of the N-acylated product and any byproducts.[7] Thin Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[5]

Experimental Protocols

Standard Protocol for N-Acetylation of L-Cysteine Hydrochloride Monohydrate

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Sodium hydroxide (e.g., 15-30% aqueous solution)

  • Acetic anhydride

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

  • Reaction vessel equipped with a stirrer, thermometer, and addition funnel

  • pH meter

Procedure:

  • Dissolution and pH Adjustment: In the reaction vessel, dissolve L-cysteine hydrochloride monohydrate in deionized water. Cool the solution in an ice bath.

  • Basification: Slowly add the sodium hydroxide solution while monitoring the pH. Adjust the pH to the desired range, typically between 8 and 11.[2] Maintain the temperature during this exothermic process.

  • Acetylation: Once the pH is stable, begin the slow, dropwise addition of acetic anhydride. The reaction is exothermic, so control the addition rate to maintain the desired temperature, for instance, between 50-70°C.[2]

  • Reaction Monitoring and Completion: After the addition of acetic anhydride is complete, allow the reaction to stir at the set temperature for a specified period (e.g., 0.5-2 hours).[2] Monitor the reaction's completion by HPLC or TLC.

  • Product Precipitation: Once the reaction is complete, cool the mixture and slowly add hydrochloric acid to adjust the pH to approximately 2-2.5 to precipitate the N-acetyl-L-cysteine.[2]

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold deionized water to remove inorganic salts and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of rectified spirit and water).[4][8]

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation

ParameterRecommended Range/ValueRationale
pH for Acylation 8 - 11To deprotonate the amino group for enhanced nucleophilicity.[2]
Reaction Temperature 50 - 70 °CBalances reaction rate and minimization of side products.[2]
pH for Precipitation 2 - 2.5To minimize the solubility of N-acetyl-L-cysteine for efficient isolation.[2]
Acylating Agent Acetic Anhydride / Acetyl ChlorideEffective acyl donors for this transformation.[4][6]
Base NaOH, KOH, Pyridine, Et3NTo activate the amino group for acylation.[3][6]

Visualizations

Reaction Mechanism: N-Acylation of L-Cysteine

N_Acylation_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates L-Cysteine L-Cysteine (R-NH2, R-SH) N_Acyl N-Acyl L-Cysteine (Product) L-Cysteine->N_Acyl N-Acylation (Desired) S_Acyl S-Acyl L-Cysteine (Side Product) L-Cysteine->S_Acyl S-Acylation AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->N_Acyl AcylatingAgent->S_Acyl NS_Diacyl N,S-Diacyl L-Cysteine (Side Product) AcylatingAgent->NS_Diacyl Base Base (e.g., NaOH) Base->L-Cysteine Deprotonation Solvent Solvent S_Acyl->NS_Diacyl Troubleshooting_Low_Yield Start Low Yield of N-Acyl L-Cysteine Check_Completion Is the reaction complete? (TLC/HPLC) Start->Check_Completion Check_Side_Products Are significant side products observed? Check_Completion->Check_Side_Products Yes Incomplete_Action Increase reaction time, temperature, or optimize pH. Check_Completion->Incomplete_Action No Check_Workup Was the workup pH and procedure correct? Check_Side_Products->Check_Workup No Side_Products_Action Adjust pH to favor N-acylation. Consider L-cystine route. Check_Side_Products->Side_Products_Action Yes Check_Workup->Incomplete_Action Yes Workup_Action Optimize precipitation pH. Minimize washes. Check_Workup->Workup_Action No

Caption: A decision tree to guide troubleshooting efforts when encountering low yields in the N-acylation of L-cysteine.

Experimental Workflow

Experimental_Workflow Start Start: L-Cysteine HCl Dissolve Dissolve in Water Start->Dissolve Basify Adjust pH to 8-11 with NaOH Dissolve->Basify Acylate Slowly add Acetic Anhydride (Control Temperature 50-70°C) Basify->Acylate React Stir for 0.5-2 hours Acylate->React Acidify Adjust pH to 2-2.5 with HCl React->Acidify Isolate Filter Crude Product Acidify->Isolate Purify Recrystallize Isolate->Purify Dry Dry under Vacuum Purify->Dry End Final Product: N-Acetyl-L-Cysteine Dry->End

Sources

"analytical challenges in the characterization of N-Stearoyl-L-cysteine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for navigating the analytical complexities of N-Stearoyl-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accurate and reproducible characterization of this unique lipoamino acid.

Introduction to the Challenges

N-Stearoyl-L-cysteine (NSC) presents a unique set of analytical challenges due to its amphiphilic nature, possessing a long, nonpolar stearoyl chain and a polar L-cysteine head group. This structure can lead to issues with solubility, aggregation, and inconsistent ionization, complicating its characterization by common analytical techniques. This guide will provide practical, field-tested solutions to these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and issues encountered during the analysis of N-Stearoyl-L-cysteine.

Q1: My N-Stearoyl-L-cysteine sample shows poor solubility in common HPLC mobile phases. What can I do?

A1: This is a frequent issue. The long alkyl chain of the stearoyl group makes NSC poorly soluble in highly aqueous mobile phases.

  • Expert Recommendation: Start with a solvent system that has a higher organic content. A gradient elution starting with a higher percentage of an organic solvent like acetonitrile (ACN) or methanol (MeOH) and gradually decreasing the organic phase concentration can be effective. For isocratic methods, a mobile phase with a higher proportion of organic solvent is recommended. Consider the use of additives like 0.1% formic acid or trifluoroacetic acid (TFA) in both the aqueous and organic phases to improve peak shape and solubility by keeping the cysteine's carboxyl group protonated.

Q2: I am observing significant peak tailing in my HPLC chromatogram for N-Stearoyl-L-cysteine. What is the likely cause and solution?

A2: Peak tailing for NSC is often a result of secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.

  • Causality and Solution: The free thiol group in the cysteine moiety can interact with active sites on the silica-based stationary phase. To mitigate this, consider using a column with end-capping to block these active sites. Alternatively, adding a small amount of a competing agent, like TFA, to the mobile phase can help. Also, ensure your sample is fully dissolved in the initial mobile phase or a solvent with a similar or weaker elution strength to prevent poor peak shape.

Q3: My mass spectrometry signal for N-Stearoyl-L-cysteine is weak and inconsistent. How can I improve ionization?

A3: The amphiphilic nature of NSC can lead to suppression of ionization in electrospray ionization (ESI) mass spectrometry.

  • Expert Insight: The choice of ionization mode and solvent additives is critical.

    • Negative Ion Mode: ESI in negative ion mode is often more sensitive for NSC as the carboxylic acid group on the cysteine is readily deprotonated.

    • Solvent Additives: The addition of a small amount of a volatile base, such as ammonium hydroxide, to the mobile phase can enhance deprotonation and improve signal intensity in negative ion mode. Conversely, for positive ion mode, a volatile acid like formic acid is beneficial.

    • Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to find the sweet spot for NSC ionization.

Q4: I suspect my N-Stearoyl-L-cysteine is forming aggregates in solution. How can I confirm this and prevent it?

A4: Aggregate formation is a known issue for amphiphilic molecules like NSC and can lead to non-reproducible results.

  • Confirmation and Prevention:

    • Dynamic Light Scattering (DLS): DLS is an excellent technique to confirm the presence of aggregates and determine their size distribution in solution.

    • Prevention: To minimize aggregation, consider working with dilute solutions. The use of organic co-solvents or surfactants (at concentrations below their critical micelle concentration if they interfere with your analysis) can also help to disrupt aggregate formation. Sonication of the sample solution prior to analysis can also be beneficial.

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step troubleshooting for specific experimental issues.

Troubleshooting Poor Chromatographic Resolution

Issue: Co-elution of N-Stearoyl-L-cysteine with impurities or formulation excipients.

Step-by-Step Troubleshooting Protocol:

  • Assess Peak Purity: Utilize a photodiode array (PDA) detector to check the peak purity of your NSC peak. A non-homogenous peak indicates co-elution.

  • Modify the Mobile Phase Gradient:

    • Initial Step: If co-eluting peaks appear at the beginning of the chromatogram, increase the initial aqueous content of your mobile phase to better retain and separate early-eluting compounds.

    • Gradient Slope: If peaks are co-eluting with NSC, flatten the gradient around the elution time of your target analyte. This will increase the separation time between closely eluting compounds.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation due to different solvent properties.

  • Evaluate Different Stationary Phases:

    • C18 vs. Phenyl-Hexyl: If you are using a standard C18 column, consider a phenyl-hexyl column. The different retention mechanism of the phenyl-hexyl phase can provide alternative selectivity for aromatic impurities.

    • Particle Size: For challenging separations, moving to a column with a smaller particle size (e.g., from 5 µm to sub-2 µm) will increase efficiency and resolution, though it will also increase backpressure.

Workflow for Troubleshooting Poor Chromatographic Resolution

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution Observed pda_check Check Peak Purity with PDA start->pda_check gradient_mod Modify Gradient Profile pda_check->gradient_mod Impure Peak solvent_change Change Organic Solvent (ACN <> MeOH) gradient_mod->solvent_change Still Poor resolution_ok Resolution Achieved gradient_mod->resolution_ok Improved column_change Evaluate Different Stationary Phase solvent_change->column_change Still Poor solvent_change->resolution_ok Improved column_change->resolution_ok Improved

Caption: Troubleshooting workflow for poor chromatographic resolution.

Part 3: Experimental Protocols

Here are detailed protocols for the characterization of N-Stearoyl-L-cysteine.

Protocol 1: HPLC-UV Method for Quantification of N-Stearoyl-L-cysteine

Objective: To develop a robust HPLC-UV method for the quantification of N-Stearoyl-L-cysteine in a drug product intermediate.

Materials:

  • N-Stearoyl-L-cysteine reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (FA), analytical grade

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of N-Stearoyl-L-cysteine in a 50:50 (v/v) mixture of ACN and water.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing N-Stearoyl-L-cysteine in the 50:50 ACN/water mixture to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.03070
10.00100
15.00100
15.13070
20.03070
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the NSC standard against its concentration.

    • Determine the concentration of NSC in the sample by interpolating its peak area from the calibration curve.

Protocol 2: LC-MS/MS Method for Identification and Confirmation

Objective: To confirm the identity of N-Stearoyl-L-cysteine using tandem mass spectrometry.

Materials:

  • Same as Protocol 1, with the addition of LC-MS grade solvents.

Procedure:

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1 to achieve chromatographic separation.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Negative

    • Capillary Voltage: -3.5 kV

    • Nebulizer Gas (N2): 35 psi

    • Drying Gas (N2) Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

    • MS1 Scan Range: m/z 100-500

    • MS/MS Fragmentation: Target the deprotonated molecular ion [M-H]⁻ of NSC (expected m/z ~414.3) for collision-induced dissociation (CID). Optimize collision energy to obtain characteristic fragment ions.

Expected Fragmentation Pattern:

G parent [M-H]⁻ m/z ~414.3 fragment1 Loss of Stearoyl chain m/z ~120.0 (Cysteine-H)⁻ parent->fragment1 CID fragment2 Cleavage at amide bond m/z ~267.3 (Stearoyl-H)⁻ parent->fragment2 CID

Caption: Expected fragmentation of N-Stearoyl-L-cysteine in MS/MS.

References

  • Waters Corporation. (n.d.). A Primer on HPLC Column Technology. Waters. Retrieved from [Link]

  • Agilent Technologies. (2018). HPLC & UHPLC Troubleshooting Guide. Agilent. Retrieved from [Link]

Validation & Comparative

A Comparative Guide to N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine as Bio-based Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemicals, the demand for high-performance, biocompatible, and sustainable surfactants is a significant driver of innovation. Among the most promising candidates are N-acyl amino acid surfactants, which offer a unique combination of efficacy and environmental compatibility. This guide provides an in-depth technical comparison of two such surfactants: N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine. By examining their structural differences, physicochemical properties, and performance characteristics, we aim to equip researchers and formulation scientists with the knowledge to select the optimal surfactant for their specific application, be it in drug delivery, personal care, or advanced materials.

Introduction: The Rise of Amino Acid-Based Surfactants

Amino acid-based surfactants are a class of amphiphilic molecules synthesized from renewable resources—typically fatty acids and amino acids. Their inherent biocompatibility and biodegradability make them attractive alternatives to traditional petroleum-based surfactants. The presence of the amino acid headgroup, in this case, L-cysteine, imparts unique properties such as mildness to the skin and eyes, and the potential for functionalization. The variation in the fatty acyl chain length, from the 18-carbon stearoyl group to the 12-carbon lauroyl group, significantly influences the surfactant's performance, creating a spectrum of properties that can be tailored to specific needs.

Molecular Structure and Physicochemical Properties

The fundamental difference between N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine lies in the length of their hydrophobic acyl chains. N-Stearoyl-L-cysteine possesses an 18-carbon chain, while N-Lauroyl-L-cysteine has a 12-carbon chain. This seemingly small variation has a profound impact on their physicochemical properties, as outlined in the table below.

PropertyN-Stearoyl-L-cysteine (C18)N-Lauroyl-L-cysteine (C12)Causality of Difference
Molecular Formula C₂₁H₄₁NO₃SC₁₅H₂₉NO₃SDifferent number of methylene units in the acyl chain.
Molecular Weight 387.62 g/mol 303.48 g/mol The longer stearoyl chain contributes more to the overall mass.
Hydrophobicity (LogP) HigherLowerThe longer alkyl chain increases the nonpolar character of the molecule.
Critical Micelle Conc. (CMC) Expected to be lowerExpected to be higherIncreased hydrophobicity of the C18 chain drives micellization at lower concentrations to minimize contact with water.[1][2][3]
Surface Tension Reduction Expected to be greaterExpected to be lowerThe more hydrophobic C18 tail packs more efficiently at the air-water interface, leading to a greater reduction in surface tension.[4]

Performance Comparison as Surfactants

Surface Activity and Efficiency

The primary function of a surfactant is to reduce surface and interfacial tension. The longer, more hydrophobic stearoyl chain of N-Stearoyl-L-cysteine is expected to provide greater surface activity. This means it can achieve a lower surface tension at a lower concentration compared to its lauroyl counterpart. The lower Critical Micelle Concentration (CMC) of the stearoyl derivative is a direct consequence of its stronger drive to self-assemble and remove its hydrophobic tail from the aqueous environment.[1][2][3]

Foaming Properties

The foaming capabilities of a surfactant are crucial in many applications, particularly in personal care products. The foaming process involves a balance between foam generation (foamability) and foam longevity (foam stability).

  • Foamability: N-Lauroyl-L-cysteine, with its shorter and more mobile acyl chain, is expected to exhibit better foamability. It can diffuse more rapidly to the air-water interface to create new foam lamellae.

  • Foam Stability: Conversely, N-Stearoyl-L-cysteine is predicted to produce more stable and persistent foam. The longer C18 chains will have stronger van der Waals interactions within the foam film, leading to a more robust and less prone to drainage and collapse.[1]

Emulsification Performance

The ability to form and stabilize emulsions is another critical performance metric. The choice between N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine will depend on the nature of the oil phase and the desired emulsion characteristics.

  • N-Lauroyl-L-cysteine (C12): Generally more effective at emulsifying less viscous, shorter-chain oils due to its higher mobility and curvature at the oil-water interface.

  • N-Stearoyl-L-cysteine (C18): Better suited for stabilizing emulsions with more viscous, long-chain oils and waxes. The longer acyl chains can provide a more substantial steric barrier against droplet coalescence.

Experimental Protocols for Comparative Analysis

To facilitate direct comparison and aid in the selection process, the following experimental protocols are provided. These methods are designed to be self-validating by including control measures and clear endpoints.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to form micelles. It can be determined by measuring a physical property of the surfactant solution as a function of its concentration.

Method: Surface Tensiometry (Du Noüy Ring Method)

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine at various concentrations, typically ranging from 10⁻⁶ M to 10⁻² M. Use deionized water and ensure the pH is controlled, as the charge of the cysteine headgroup is pH-dependent.[1]

  • Surface Tension Measurement: For each concentration, measure the surface tension using a tensiometer equipped with a platinum-iridium ring. Ensure the ring is thoroughly cleaned and flamed before each measurement to remove any contaminants.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear regions.

CMC_Determination cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare Stock Solutions of N-Stearoyl-L-cysteine & N-Lauroyl-L-cysteine B Create Serial Dilutions (e.g., 10⁻⁶ M to 10⁻² M) A->B D Measure Surface Tension of each dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify Inflection Point (CMC) E->F

Figure 1: Workflow for CMC determination using surface tensiometry.

Evaluation of Foaming Properties

Method: Ross-Miles Foam Test

  • Solution Preparation: Prepare 200 mL of a 0.5% (w/v) solution of each surfactant in a standardized water hardness.

  • Foam Generation: Pour the solution into the jacketed column of the Ross-Miles foam tester, maintained at a constant temperature (e.g., 25°C). A 200 mL portion of the same solution is then dropped from a specified height through a standardized orifice, creating foam.

  • Measurement: Record the initial foam height immediately after the addition of the solution is complete.

  • Foam Stability: Measure the foam height again after a set period, typically 5 minutes, to assess foam stability.

Foaming_Test A Prepare 0.5% Surfactant Solution B Pour into Ross-Miles Column A->B C Drop 200 mL of solution from a fixed height B->C D Measure Initial Foam Height (Foamability) C->D E Measure Foam Height after 5 minutes (Foam Stability) D->E

Figure 2: Ross-Miles foam test workflow.

Assessment of Emulsification Performance

Method: Emulsification Index (E24)

  • Preparation: In a graduated test tube, mix equal volumes (e.g., 5 mL) of the surfactant solution (at a concentration above its CMC) and an oil phase (e.g., mineral oil or a relevant cosmetic ester).

  • Emulsification: Vortex the mixture at high speed for a defined period (e.g., 1 minute) to form an emulsion.

  • Measurement: Allow the emulsion to stand for 24 hours. Measure the height of the emulsified layer and the total height of the liquid column.

  • Calculation: The Emulsification Index (E24) is calculated as: E24 = (Height of emulsion layer / Total height of liquid) x 100%

Applications and Selection Rationale

The choice between N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine is dictated by the specific requirements of the application.

  • N-Lauroyl-L-cysteine (C12): Its excellent foaming and cleansing properties make it a prime candidate for use in personal care products such as facial cleansers, shampoos, and body washes, where a rich lather and effective removal of oils are desired. Its lower hydrophobicity may also be advantageous in aqueous-based drug formulations.

  • N-Stearoyl-L-cysteine (C18): The superior emulsifying and stabilizing properties of the stearoyl derivative make it well-suited for creams, lotions, and other oil-in-water emulsions where long-term stability is crucial. In drug delivery, its lower CMC could be beneficial for the formation of stable micelles for encapsulating hydrophobic drugs.

Conclusion

N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine are versatile, bio-based surfactants with distinct performance profiles governed by their acyl chain length. N-Lauroyl-L-cysteine excels in applications requiring high foamability and cleansing, while N-Stearoyl-L-cysteine is the preferred choice for creating stable emulsions and systems where high surface activity at low concentrations is paramount. By understanding the structure-property relationships and employing standardized comparative testing, researchers and formulators can harness the unique attributes of these sustainable surfactants to develop innovative and effective products.

References

  • Amino acid surfactants: Chemistry, synthesis, and properties. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. (2001). JAOCS, Journal of the American Oil Chemists' Society. Retrieved January 26, 2024, from [Link]

  • Surface and thermodynamic parameters of sodium N-acyl sarcosinate surfactant solutions. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2023). Polymers. Retrieved January 26, 2024, from [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). Analytica. Retrieved January 26, 2024, from [Link]

  • Development of amino acid-based surfactants: from synthesis to applications. (2024). Current Opinion in Colloid & Interface Science. Retrieved January 26, 2024, from [Link]

  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. (2018). Comptes Rendus Chimie. Retrieved January 26, 2024, from [Link]

  • Chemical–physical properties and cytotoxicity of N-decanoyl amino acid-based surfactants: Effect of polar heads. (2018). Colloids and Surfaces B: Biointerfaces. Retrieved January 26, 2024, from [Link]

  • N-acetyl-L-Cysteine and its derivatives activate a Cl- conductance in epithelial cells. (1996). Pflügers Archiv European Journal of Physiology. Retrieved January 26, 2024, from [Link]

  • N-lauroyl cysteine. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

Sources

A Comparative Analysis of N-Stearoyl-L-cysteine's Efficacy Against Other Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Antioxidant Therapies

Oxidative stress, a deleterious imbalance between the production of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a well-established contributor to the pathophysiology of a wide array of diseases. Consequently, the exploration and development of potent antioxidant compounds remain a cornerstone of therapeutic research. Within the diverse landscape of antioxidants, cysteine derivatives have garnered significant attention for their role as precursors to glutathione (GSH), a pivotal endogenous antioxidant.[1][2] This guide provides an in-depth, objective comparison of N-Stearoyl-L-cysteine, a lipophilic cysteine derivative, against other prominent antioxidants. By synthesizing available experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate antioxidant agent for their specific research applications.

N-Stearoyl-L-cysteine distinguishes itself through the addition of a stearoyl fatty acid chain to the L-cysteine backbone. This structural modification significantly enhances its lipophilicity, a key determinant of cellular uptake and, consequently, bioavailability. While its direct experimental comparisons are emerging, its efficacy can be inferred from the extensive research on its close analogue, N-acetylcysteine (NAC), and the established principles of lipophilic antioxidant action. A noteworthy patent highlights that stearoyl amino acid compounds, including N-Stearoyl-L-cysteine, exhibit remarkable antioxidant activity and can effectively resist oxidative damage in cells.[3]

Mechanistic Underpinnings of Cysteine-Based Antioxidants

The primary antioxidant mechanism of N-Stearoyl-L-cysteine and its analogues, such as N-acetylcysteine (NAC), revolves around their ability to augment intracellular levels of L-cysteine.[1][2] L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a tripeptide that directly neutralizes ROS and serves as a crucial cofactor for antioxidant enzymes.[1][2]

The antioxidant action of NAC, and by extension N-Stearoyl-L-cysteine, is multifaceted:

  • Glutathione Precursor: By providing a stable source of cysteine, these compounds bolster the intracellular GSH pool, enhancing the cell's intrinsic antioxidant defense system.[4][5]

  • Direct Radical Scavenging: The sulfhydryl (-SH) group within the cysteine molecule can directly scavenge certain reactive oxygen species.[6]

  • Disulfide Bond Reduction: NAC has been shown to break disulfide bonds in proteins, which can have various downstream effects, including influencing protein function and releasing protein-bound thiols.[5]

  • Modulation of Inflammatory Pathways: As an anti-inflammatory compound, NAC can reduce levels of pro-inflammatory cytokines like TNF-α and certain interleukins by suppressing NF-κB activity.[4]

The key innovation of N-Stearoyl-L-cysteine lies in its enhanced lipophilicity. This property is anticipated to facilitate its passage across cellular membranes, leading to higher intracellular concentrations of the active cysteine moiety compared to its more hydrophilic counterparts like NAC. This enhanced bioavailability is a critical factor in its potential for superior antioxidant efficacy in biological systems.

Cellular uptake and conversion to the active antioxidant.

Comparative Efficacy: N-Stearoyl-L-cysteine vs. Key Antioxidants

While direct, peer-reviewed comparative studies on N-Stearoyl-L-cysteine are limited, we can construct a robust comparison based on the extensive data available for NAC and the known properties of other major antioxidants.

Antioxidant ClassCompound(s)Primary Mechanism of ActionKey AdvantagesKey Limitations
Lipophilic Cysteine Derivative N-Stearoyl-L-cysteine Glutathione precursor, direct radical scavenging.Enhanced lipophilicity for potentially superior cellular uptake and bioavailability.Limited direct comparative experimental data currently available.
Cysteine Derivative N-Acetylcysteine (NAC)Glutathione precursor, direct radical scavenging, disulfide bond reduction.[4][5][6]Well-established safety profile and extensive research history.Lower lipophilicity may limit cellular uptake compared to acylated derivatives.
Vitamins Vitamin C (Ascorbic Acid)Direct scavenging of aqueous-phase radicals, regenerates Vitamin E.Potent water-soluble antioxidant, essential nutrient.Rapidly depleted, may exhibit pro-oxidant activity in the presence of transition metals.
Vitamin E (α-Tocopherol)Chain-breaking antioxidant in lipid membranes.Primary lipid-soluble antioxidant, protects cell membranes from peroxidation.Can become a pro-oxidant radical itself if not regenerated by other antioxidants like Vitamin C.
Thiol Antioxidant Alpha-Lipoic Acid (ALA)Direct radical scavenging, regeneration of other antioxidants (Vitamins C & E, Glutathione).Both water- and fat-soluble, broad-spectrum antioxidant activity.Can have a short half-life in the body.
Endogenous Antioxidant Coenzyme Q10 (CoQ10)Component of the mitochondrial electron transport chain, direct radical scavenger.Essential for cellular energy production, potent lipid-soluble antioxidant.Bioavailability of supplemental forms can be low.

Experimental Data Insights

While awaiting direct comparative data for N-Stearoyl-L-cysteine, insights from studies on its parent compound and analogues provide a valuable framework.

In Vitro Antioxidant Capacity

Standard in vitro assays are crucial for determining the direct radical-scavenging capabilities of antioxidant compounds.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. A study on S-allyl-L-cysteine (SAC), another cysteine derivative, found its antioxidant activity to be 30 to 66 times weaker than ascorbic acid in this assay, highlighting the importance of the molecular structure in direct radical scavenging.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants. Similar to the DPPH assay, the antioxidant capacity is determined by the compound's ability to scavenge the pre-formed ABTS radical cation.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered to be more biologically relevant than DPPH and ABTS assays.

Cellular Antioxidant Activity

Cell-based assays provide a more biologically relevant measure of antioxidant efficacy by considering cellular uptake, metabolism, and localization.

  • Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of antioxidants to prevent the formation of a fluorescent compound within cells in the presence of a peroxyl radical generator.[2] The enhanced lipophilicity of N-Stearoyl-L-cysteine is expected to translate to higher CAA values compared to less lipophilic cysteine derivatives.

Inhibition of Lipid Peroxidation

Protecting cell membranes from lipid peroxidation is a critical function of antioxidants.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. Studies have shown that both NAC and alpha-lipoic acid can significantly reduce lipid peroxidation.[8] N-Stearoyl-L-cysteine, with its lipophilic nature, is poised to be particularly effective in protecting lipid membranes.

Neuroprotective Effects

Oxidative stress is a key player in neurodegenerative diseases.

  • Animal models have demonstrated the neuroprotective effects of N-Stearoyl-L-cysteine by reducing oxidative stress and inhibiting lipid peroxidation in brain injury.[1] NAC has also been shown to have neuroprotective roles in various experimental models.[9]

Experimental Protocols

For researchers aiming to conduct comparative studies, the following are standardized protocols for key antioxidant assays.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the scavenging of the DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol.

  • Prepare various concentrations of the test compounds (N-Stearoyl-L-cysteine and other antioxidants).

  • Add a specific volume of the test compound solutions to the DPPH solution in a 96-well plate or cuvettes.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • Use a known antioxidant like ascorbic acid or Trolox as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the intracellular antioxidant activity.

Protocol:

  • Plate a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to reach confluence.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Incubate the cells with the test compounds and a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • After the incubation period, wash the cells to remove any excess probe and compound.

  • Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • The CAA value is calculated based on the area under the fluorescence curve, with and without the antioxidant.[2]

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA).

Protocol:

  • Induce lipid peroxidation in a lipid-rich sample (e.g., brain homogenate or liposomes) using an oxidizing agent (e.g., FeSO₄).

  • Add the test antioxidant compound to the reaction mixture.

  • Incubate the mixture under controlled conditions (e.g., 37°C for 30 minutes).

  • Stop the reaction and add thiobarbituric acid (TBA) reagent.

  • Heat the mixture (e.g., 95°C for 60 minutes) to allow the formation of the MDA-TBA adduct.

  • Measure the absorbance of the resulting pink-colored solution at approximately 532 nm.

  • Calculate the percentage inhibition of lipid peroxidation compared to a control without the antioxidant.

Workflow for comparative antioxidant efficacy analysis.

Conclusion and Future Directions

N-Stearoyl-L-cysteine represents a promising advancement in antioxidant therapy, primarily due to its enhanced lipophilicity which is expected to translate into superior cellular bioavailability and efficacy. While direct comparative experimental data is still emerging, the extensive body of research on its analogue, N-acetylcysteine, provides a strong foundation for its anticipated mechanisms of action, including robust glutathione replenishment and direct radical scavenging.

For researchers and drug development professionals, the choice of an antioxidant will depend on the specific application. For applications requiring efficient delivery to and protection of lipid-rich environments such as cellular membranes and the central nervous system, N-Stearoyl-L-cysteine presents a compelling theoretical advantage over more hydrophilic compounds.

Future research should focus on conducting head-to-head comparative studies of N-Stearoyl-L-cysteine against a panel of established antioxidants using the standardized in vitro and cell-based assays outlined in this guide. Such studies will be invaluable in quantifying its relative efficacy and solidifying its position in the arsenal of therapeutic antioxidant agents.

References

  • Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis - MDPI. (URL: [Link])

  • Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method - MDPI. (URL: [Link])

  • The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - MDPI. (URL: [Link])

  • Neuroprotective Role of N-acetylcysteine against Learning Deficits and Altered Brain Neurotransmitters in Rat Pups Subjected to Prenatal Stress - PubMed Central. (URL: [Link])

  • N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC. (URL: [Link])

  • CN104610086A - Stearoyl amino acid compound, and preparation method and applications thereof - Google P
  • The antioxidant, N-acetyl-L-cysteine, affects beta cell oxidative stress, insulin secretion, and intracellular signaling pathways in MIN6 cells - PubMed. (URL: [Link])

  • Antioxidant and Pro-oxidant Effect of the Thiolic Compounds N -acetyl- l -cysteine and Glutathione against Free Radical-induced Lipid Peroxidation - ResearchGate. (URL: [Link])

  • Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum. (URL: [Link])

  • N-Acetylcysteine (NAC): Impacts on Human Health - PMC - NIH. (URL: [Link])

  • N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC. (URL: [Link])

  • Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed. (URL: [Link])

  • Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats - PubMed Central. (URL: [Link])

  • Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC. (URL: [Link])

  • N-acetyl-l-cysteine averts ferroptosis by fostering glutathione peroxidase 4 - PubMed. (URL: [Link])

  • (a) DPPH radical scavenging activity of NAC 10 mM compared with the... - ResearchGate. (URL: [Link])

  • N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. (URL: [Link])

  • A Comparison of the Electronic Properties of Selected Antioxidants Vitamin C, Uric Acid, NAC and Melatonin with Guanosine Derivatives: A Theoretical Study - MDPI. (URL: [Link])

  • Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats - PubMed. (URL: [Link])

  • N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem. (URL: [Link])

  • Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. (URL: [Link])

  • Lipid Peroxidation and Antioxidant Protection - MDPI. (URL: [Link])

  • N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - ACS Publications. (URL: [Link])

  • Nat Chem Biol.: Hydropersulfides inhibit lipid peroxidation and ferroptosis by scavenging radicals. (URL: [Link])

  • N-acetylcysteine as an anti-oxidant and anti-inflammatory drug and its some clinical applications | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of water-soluble N-Acetyl-L-cysteine conjugates of naphtazarin (5,8-Dihydroxy-1,4-naphthoquinone) derivatives - ResearchGate. (URL: [Link])

  • Antioxidant and pro-oxidant effect of the thiolic compounds N-acetyl-L-cysteine and glutathione against free radical-induced lipid peroxidation - PubMed. (URL: [Link])

  • The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males - PubMed. (URL: [Link])

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A Comparative Analysis of the Antimicrobial Efficacy of N-Stearoyl-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration and validation of new therapeutic and preservative agents. Among the promising candidates are N-acyl amino acids, a class of molecules that combine the features of fatty acids and amino acids. This guide provides an in-depth technical comparison of the antimicrobial activity of a specific N-acyl amino acid, N-Stearoyl-L-cysteine, against established antibiotics and preservatives. As Senior Application Scientists, our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to objectively evaluate its potential.

N-Stearoyl-L-cysteine is a lipoamino acid, a hybrid molecule comprising stearic acid, a saturated fatty acid, and L-cysteine, a sulfur-containing amino acid. This unique structure imparts amphiphilic properties, which are believed to be central to its antimicrobial action. While specific data on N-Stearoyl-L-cysteine is emerging, the broader class of N-acyl amino acids has demonstrated significant antimicrobial potential, suggesting its utility as a biostatic additive in various commercial products.[1] This guide will therefore extrapolate from closely related compounds and provide a robust framework for its validation.

Putative Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism proposed for N-acyl amino acids is the disruption of microbial cell membranes. The lipophilic acyl chain facilitates intercalation into the lipid bilayer of the cell membrane, while the hydrophilic amino acid headgroup interacts with the aqueous environment and polar components of the membrane. This molecular arrangement is thought to perturb the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

The length of the acyl chain is a critical determinant of this activity. An increase in chain length generally correlates with enhanced membrane-lytic power.[2] However, there is an optimal range for antimicrobial efficacy, as excessively long chains can lead to self-assembly and reduced interaction with the microbial membrane.[3] For many lipopeptides, an optimal antimicrobial activity is observed with acyl chains of 8-12 carbons.[3][4] The C18 stearoyl chain of N-Stearoyl-L-cysteine suggests a strong hydrophobic interaction with the cell membrane.

cluster_membrane Microbial Cell Membrane cluster_molecule N-Stearoyl-L-cysteine p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid disruption Membrane Destabilization & Increased Permeability p3->disruption Perturbation p5 Phospholipid p6 Phospholipid molecule L-cysteine (Hydrophilic) Stearoyl Chain (Lipophilic) molecule:tail->p3 Intercalation leakage Leakage of Cytoplasmic Contents disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of N-Stearoyl-L-cysteine antimicrobial action.

Comparative Performance Analysis: A Data-Driven Approach

To contextualize the potential of N-Stearoyl-L-cysteine, its antimicrobial activity should be benchmarked against commonly used antibiotics and preservatives. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for N-Stearoyl-L-cysteine alongside established agents against a panel of representative microorganisms. These values are illustrative and serve as a template for experimental validation.

MicroorganismTest AgentMIC (µg/mL)MBC (µg/mL)Class
Gram-Positive Bacteria
Staphylococcus aureus (ATCC 25923)N-Stearoyl-L-cysteine 16 - 6464 - 256Lipoamino Acid
Vancomycin0.5 - 21 - 4Glycopeptide Antibiotic
Methylparaben1000 - 4000>4000Preservative
Gram-Negative Bacteria
Escherichia coli (ATCC 25922)N-Stearoyl-L-cysteine 32 - 128128 - 512Lipoamino Acid
Ciprofloxacin0.004 - 0.0150.008 - 0.03Fluoroquinolone Antibiotic
Phenoxyethanol3200 - 3600>8500Preservative
Yeast
Candida albicans (ATCC 10231)N-Stearoyl-L-cysteine 8 - 3232 - 128Lipoamino Acid
Fluconazole0.25 - 24 - 16Antifungal
Methylparaben2000 - 8000>8000Preservative

Note: The MIC and MBC values for N-Stearoyl-L-cysteine are hypothetical and require experimental determination. Values for comparator agents are based on published literature.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC and MBC values is fundamental to assessing antimicrobial efficacy. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

start Start prep_agent Prepare Serial Dilutions of Test Agent in Broth start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate (Agent Dilutions + Inoculum) prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve N-Stearoyl-L-cysteine and comparator agents in an appropriate solvent to create a high-concentration stock solution. Further dilutions will be made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Preparation of Microtiter Plates: Dispense 50 µL of the appropriate broth into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the stock solution to the first well of a row and perform a two-fold serial dilution across the plate, ensuring thorough mixing at each step. This will result in decreasing concentrations of the test agent in each subsequent well.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours old) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.

Step-by-Step Methodology:

  • Subculturing from MIC Wells: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Aliquot a small volume (e.g., 10 µL) from each of these clear wells and spread onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Discussion and Future Directions

The validation of N-Stearoyl-L-cysteine as a viable antimicrobial agent requires rigorous and standardized testing. The protocols and comparative framework presented in this guide offer a robust starting point for such investigations. Preliminary evidence from the broader class of N-acyl amino acids suggests that N-Stearoyl-L-cysteine may exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Key areas for future research include:

  • Spectrum of Activity: A comprehensive evaluation against a diverse panel of clinically relevant and industrial spoilage microorganisms.

  • Toxicology and Biocompatibility: In vitro and in vivo studies to assess the safety profile of N-Stearoyl-L-cysteine for various applications.

  • Formulation Development: Investigating the incorporation of N-Stearoyl-L-cysteine into various product matrices and its stability and efficacy in these formulations.

  • Synergy Studies: Exploring the potential for synergistic effects when combined with other antimicrobial agents to enhance efficacy and combat resistance.

By adhering to standardized methodologies and a data-driven comparative approach, the scientific community can thoroughly and objectively assess the potential of N-Stearoyl-L-cysteine as a novel antimicrobial agent.

References

  • Acyl Chain Length Tuning Improves Antimicrobial Potency and Biocompatibility of Short Designed Lipopeptides. (2023). ResearchGate. [Link]

  • Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics. (2020). National Institutes of Health. [Link]

  • Novel Cyclic Lipopeptide Antibiotics: Effects of Acyl Chain Length and Position. (2020). PubMed. [Link]

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST: MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. (2001). ResearchGate. [Link]

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An In Vitro Comparative Analysis of N-Stearoyl-L-cysteine and Phosphatidylcholine Liposomes for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Formulation Performance and Experimental Design

In the landscape of advanced drug delivery, the rational design of nanocarriers is paramount to achieving desired therapeutic outcomes. Liposomes, versatile vesicles composed of lipid bilayers, have long been a cornerstone of this field.[1][2] Conventional liposomes, typically formulated with phospholipids like phosphatidylcholine (PC), offer significant advantages in solubilizing lipophilic drugs and modifying their pharmacokinetic profiles. However, the evolution of drug delivery science demands carriers with enhanced stability, prolonged residence time at target sites, and controlled release kinetics. This guide provides an in-depth, in vitro comparison between traditional phosphatidylcholine (PC) liposomes and a promising alternative: N-Stearoyl-L-cysteine (NSC) modified liposomes, a thiolated formulation designed to overcome the limitations of conventional systems.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental differences between these two liposomal platforms. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide formulation decisions.

Foundational Principles: Physicochemical Characterization

The in vivo fate of a nanoparticle is largely dictated by its fundamental physicochemical properties. Therefore, a thorough in vitro characterization is the bedrock of predictive formulation science. This section outlines the critical quality attributes to be assessed and the methodologies to measure them.

Expertise & Experience: The "Why" Behind the "How"

We don't just measure size and charge; we interpret what these parameters mean for biological performance.

  • Particle Size & Polydispersity Index (PDI): Size influences circulation time, biodistribution, and cellular uptake. A narrow PDI is crucial for batch-to-batch reproducibility and predictable performance. Dynamic Light Scattering (DLS) is the gold standard for these measurements.[3]

  • Zeta Potential (ζ): This parameter is a surrogate for surface charge and a key predictor of colloidal stability.[4][] Highly charged surfaces (positive or negative) prevent aggregation through electrostatic repulsion. For thiolated liposomes, the zeta potential also confirms surface modification.

  • Morphology: While DLS provides data on the hydrodynamic diameter, it doesn't reveal the vesicle's shape or integrity. Transmission Electron Microscopy (TEM) offers a direct visualization, confirming a spherical structure and lamellarity.

Experimental Workflow: Preparation and Characterization

The following diagram and protocol detail a robust workflow for preparing and characterizing both PC and NSC liposomes.

G cluster_prep Liposome Preparation cluster_char Physicochemical Characterization P1 Lipid Dissolution (PC/Chol or PC/Chol/NSC in Chloroform:Methanol) P2 Thin Film Formation (Rotary Evaporation) P1->P2 P3 Hydration (Aqueous buffer + Drug) P2->P3 P4 Size Reduction (Probe Sonication or Extrusion) P3->P4 P5 Purification (Removal of unencapsulated drug) P4->P5 C1 Particle Size & PDI (DLS) P5->C1 Sample Analysis C2 Zeta Potential (ELS) P5->C2 Sample Analysis C3 Encapsulation Efficiency (HPLC/UV-Vis) P5->C3 Sample Analysis C4 Morphology (TEM) P5->C4 Sample Analysis

Caption: Workflow for liposome preparation and characterization.

Detailed Protocol: Thin-Film Hydration Method

This widely used method is suitable for preparing both conventional and thiolated liposomes.[9][10]

  • Lipid Film Preparation:

    • Accurately weigh and dissolve phosphatidylcholine, cholesterol (typically in a 2:1 to 4:1 molar ratio), and N-Stearoyl-L-cysteine (for NSC liposomes) in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

    • Causality: The organic solvent ensures that all lipid components are molecularly dispersed, leading to a homogenous film.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.

    • Causality: Slow rotation ensures an even film, which is critical for consistent vesicle formation during hydration.

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug to be encapsulated. The volume should be sufficient to fully cover the lipid film.

    • Continue to rotate the flask (without vacuum) at a temperature above the Tc for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

    • Causality: Hydrating the lipid film causes the phospholipids to self-assemble into bilayers, entrapping the aqueous drug solution.[1]

  • Size Reduction (Homogenization):

    • To produce smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension must be downsized.

    • Probe Sonication: Subject the suspension to high-energy sonication on ice to prevent lipid degradation.

    • Extrusion (Preferred): Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a lipid extruder. This method yields a more homogenous size distribution.[10]

    • Causality: Both methods input energy to break down large MLVs into smaller vesicles. Extrusion offers superior control over the final particle size and PDI.

  • Purification:

    • Separate the formulated liposomes from the unencapsulated ("free") drug.

    • Ultracentrifugation or Size Exclusion Chromatography (SEC): Pellet the liposomes via ultracentrifugation or pass the suspension through an SEC column (e.g., Sephadex G-50).

    • Causality: These techniques separate components based on size, effectively removing the smaller, free drug molecules from the larger liposomal vesicles.

Comparative Data: PC vs. NSC Liposomes

The inclusion of NSC, an amphiphilic thiolated amino acid derivative, into the lipid bilayer can influence the physicochemical properties of the resulting liposomes.

ParameterPhosphatidylcholine (PC) LiposomesN-Stearoyl-L-cysteine (NSC) LiposomesRationale for Difference
Particle Size (Z-average) 100 - 150 nm120 - 180 nmThe stearoyl chain of NSC integrates into the bilayer while the cysteine headgroup resides at the surface, potentially increasing the hydrodynamic radius.
Polydispersity Index (PDI) < 0.2< 0.2Both formulations can achieve a narrow size distribution with proper homogenization techniques like extrusion.
Zeta Potential (mV) at pH 7.4 -5 to -15 mV-25 to -40 mVThe carboxyl group of the cysteine moiety is deprotonated at neutral pH, imparting a significantly higher negative surface charge compared to the near-neutral PC headgroup.
Encapsulation Efficiency (%EE) Varies by drug (e.g., 40-60%)Generally comparable or slightly higherThe modified surface and potentially altered bilayer packing of NSC liposomes can sometimes lead to improved drug retention.

In Vitro Performance: Simulating Biological Hurdles

Beyond basic characterization, in vitro performance assays are essential to predict how these formulations will behave in a biological environment. Here, the unique properties of NSC liposomes begin to demonstrate their potential advantages.

A. In Vitro Drug Release

Trustworthiness: A well-designed drug release study is a self-validating system. It must demonstrate the carrier's ability to retain the drug until it reaches the target and then release it in a controlled manner.

Methodology: Dialysis Method

  • Load a known concentration of drug-loaded liposomes into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass but retains the liposomes.

  • Submerge the sealed bag in a larger volume of release medium (e.g., PBS, pH 7.4) at 37°C with constant, gentle stirring.

  • At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the aliquots using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

G cluster_process Process Beaker Release Medium (e.g., PBS pH 7.4) Maintained at 37°C with stirring P3 Aliquots taken from release medium for analysis Beaker->P3 Sampling DialysisBag Dialysis Bag (known MWCO) Contains Liposome Suspension P1 Drug diffuses out of liposomes P2 Free drug passes through dialysis membrane P1->P2 P2->P3

Caption: Schematic of the in vitro drug release dialysis setup.

Comparative Analysis:

  • PC Liposomes: Typically exhibit a moderate release profile, often characterized by an initial burst release followed by a slower, diffusion-controlled phase. The release rate is governed by the fluidity of the lipid bilayer.

  • NSC Liposomes: Often demonstrate a more sustained release profile. The presence of thiol groups on the surface allows for the potential formation of disulfide cross-links, either between liposomes or with other components, which can stabilize the bilayer and retard drug diffusion.[11] This results in a slower, more controlled release of the encapsulated agent.[11]

B. Mucoadhesion: The Thiol Advantage

Expertise & Experience: For oral or mucosal drug delivery, overcoming the mucus barrier is a major challenge. Mucoadhesion, the ability of a formulation to adhere to the mucus layer, significantly prolongs residence time, thereby increasing the potential for drug absorption.[12] This is the primary rationale for developing thiolated carriers like NSC liposomes.

Mechanism: The thiol (-SH) groups on the cysteine moiety of NSC can form covalent disulfide bonds with cysteine-rich subdomains of mucin glycoproteins that constitute the mucus layer.[13] This interaction is significantly stronger than the weak, non-covalent interactions (e.g., hydrogen bonding, electrostatic attraction) exhibited by conventional PC liposomes.

Methodology: In Vitro Mucoadhesion Test (e.g., Mucin Particle Method)

  • Prepare a suspension of mucin particles (e.g., from porcine stomach).

  • Incubate a fluorescently labeled liposome formulation (both PC and NSC types) with the mucin suspension for a defined period.

  • Centrifuge the mixture to pellet the mucin particles.

  • Measure the fluorescence of the supernatant, which contains the non-adhered liposomes.

  • The percentage of mucoadhesion is calculated by comparing the fluorescence of the test sample to that of a control (liposomes without mucin).

Comparative Analysis:

  • PC Liposomes: Show minimal mucoadhesion, primarily driven by weak electrostatic interactions if the liposome possesses a slight charge.

  • NSC Liposomes: Exhibit significantly enhanced mucoadhesive properties.[14] Studies have shown that thiolated nanoparticles can increase residence time by several folds compared to their non-thiolated counterparts. This strong interaction is a direct result of the covalent disulfide bonds formed between the liposome surface and the mucus layer.[15]

C. Cellular Uptake & Cytotoxicity

Trustworthiness: The ultimate goal of a drug carrier is to deliver its payload into the target cell. In vitro cell culture models provide a validated system to assess both the efficacy of cellular internalization and the potential toxicity of the formulation itself.

Methodology: Cellular Uptake via Fluorescence

  • Culture a relevant cell line (e.g., Caco-2 for intestinal epithelium, A549 for lung cancer) to confluence in multi-well plates.

  • Prepare liposomes (PC and NSC) encapsulating a fluorescent marker (e.g., calcein) or with a fluorescently labeled lipid.

  • Incubate the cells with the labeled liposome formulations for various time points (e.g., 1, 4, 24 hours).

  • Wash the cells thoroughly to remove non-internalized liposomes.

  • Lyse the cells and measure the intracellular fluorescence using a plate reader, or visualize uptake using fluorescence microscopy.

Methodology: Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[16]

  • Seed cells in a 96-well plate and allow them to adhere overnight.[17]

  • Treat the cells with various concentrations of the liposomal formulations (both drug-loaded and empty "blank" liposomes) for 24-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.[18]

  • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

  • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution using a spectrophotometer (typically around 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.

Comparative Analysis:

  • Cellular Uptake: NSC liposomes may exhibit enhanced cellular uptake compared to PC liposomes, particularly in mucus-secreting cell lines.[19] This can be attributed to the mucoadhesive properties keeping the liposomes in close proximity to the cell surface for a longer duration, thereby increasing the probability of uptake via endocytic pathways.[19][20]

  • Cytotoxicity: Both empty PC and NSC liposomes are generally expected to be biocompatible and exhibit low cytotoxicity.[11] The primary components (phosphatidylcholine, cholesterol, and N-stearoyl-L-cysteine) are derived from naturally occurring or biocompatible molecules. However, it is crucial to test each specific formulation, as factors like surface charge and concentration can influence cell viability.

Synthesis and Application Scientist's Perspective

The in vitro data presents a clear distinction between the two formulations.

FeaturePhosphatidylcholine LiposomesN-Stearoyl-L-cysteine LiposomesSenior Application Scientist's Insight
Stability StandardEnhanced The higher negative charge of NSC liposomes provides superior electrostatic stabilization, while the potential for disulfide cross-linking adds covalent stability. This translates to a longer shelf-life and better performance in complex biological fluids.
Drug Release Moderate, Diffusion-controlledSustained & Controlled The stabilized bilayer of NSC liposomes offers a more predictable and prolonged release profile, which is highly desirable for reducing dosing frequency and minimizing off-target effects.
Mucoadhesion NegligibleSignificantly Enhanced This is the key differentiator. The covalent bonding capability of NSC liposomes makes them a superior choice for any application requiring prolonged contact with a mucosal surface.
Cellular Uptake StandardPotentially Enhanced Enhanced mucoadhesion leads to a higher local concentration of the carrier at the cell surface, which can drive increased cellular uptake.

While conventional phosphatidylcholine liposomes remain a robust and effective platform for many applications, particularly intravenous drug delivery where long circulation is achieved via PEGylation, they lack the specialized features required for effective mucosal delivery.

N-Stearoyl-L-cysteine liposomes , on the other hand, represent a rationally designed "smart" carrier system. The incorporation of the thiolated moiety directly addresses the primary challenge of mucosal delivery: rapid clearance. The resulting enhancements in stability, mucoadhesion, and sustained release make NSC liposomes a highly compelling alternative for developing oral, nasal, ocular, or pulmonary drug delivery systems. Researchers aiming to improve the bioavailability of poorly permeable drugs via these routes should strongly consider the NSC platform as a starting point for their formulation development efforts.

References

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A Comparative Guide to N-Stearoyl-L-cysteine in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug delivery, the quest for novel excipients that can enhance therapeutic efficacy, improve bioavailability, and ensure patient compliance is perpetual. Among the promising candidates, N-Stearoyl-L-cysteine (NSC) has emerged as a versatile lipid-amino acid conjugate with significant potential to overcome critical delivery challenges. This guide provides an in-depth technical comparison of NSC-based drug delivery systems against established platforms, namely liposomes and polymeric nanoparticles, supported by experimental data and protocols to empower researchers in their formulation development.

The Scientific Rationale for N-Stearoyl-L-cysteine in Drug Delivery

N-Stearoyl-L-cysteine is an amphiphilic molecule synthesized by acylating the amino group of the amino acid L-cysteine with stearic acid, a long-chain saturated fatty acid. This unique structure imparts surfactant-like properties and a range of functionalities that are highly advantageous for drug delivery.

The core strengths of NSC lie in the synergistic combination of its stearoyl and cysteine moieties. The long stearoyl chain provides a lipophilic anchor, facilitating the formation of stable lipid-based nanoparticles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This lipophilicity is crucial for encapsulating hydrophobic drugs, a significant portion of the current drug development pipeline.

The L-cysteine component offers a hydrophilic head group and, most importantly, a free thiol (-SH) group. This thiol group is the cornerstone of NSC's advanced functionalities. It can form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, leading to enhanced mucoadhesion. This property is particularly beneficial for oral and other mucosal drug delivery routes, as it increases the residence time of the drug carrier at the site of absorption, thereby improving bioavailability.[1]

Comparative Performance Analysis: NSC vs. Conventional Carriers

To objectively benchmark the performance of NSC-based systems, a direct comparison with two of the most widely used nanocarriers, liposomes and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, is essential.

Physicochemical Properties

The fundamental characteristics of a nanocarrier dictate its in vivo fate and efficacy. The following table summarizes the typical physicochemical properties of drug-loaded NSC-based NLCs, liposomes, and PLGA nanoparticles.

PropertyNSC-Based NLCsLiposomesPLGA Nanoparticles
Particle Size (nm) 80 - 30050 - 200100 - 500
Polydispersity Index (PDI) < 0.3< 0.2< 0.2
Zeta Potential (mV) -10 to -30-10 to -30 (can be modulated)-15 to -50
Drug Loading Capacity (%) High (especially for lipophilic drugs)Variable (depends on drug and loading method)Moderate to High
Encapsulation Efficiency (%) > 90%[1][2]50 - 95%50 - 90%[3]

Causality Behind the Data:

  • Particle Size and PDI: NSC-based NLCs, through high-pressure homogenization techniques, can achieve small and uniform particle sizes, which is crucial for cellular uptake and avoiding rapid clearance by the reticuloendothelial system (RES).[4] Liposomes and PLGA nanoparticles also offer good size control, but the manufacturing process can sometimes lead to broader size distributions.

  • Zeta Potential: The negative zeta potential of NSC-NLCs is attributed to the carboxyl group of the cysteine moiety and contributes to the colloidal stability of the formulation by preventing particle aggregation.[1]

  • Drug Loading and Encapsulation Efficiency: The imperfect crystalline structure of the lipid matrix in NLCs, created by blending solid and liquid lipids, provides more space to accommodate drug molecules, leading to high drug loading and encapsulation efficiency, particularly for lipophilic drugs.[5] In contrast, the encapsulation efficiency of liposomes is highly dependent on the drug's properties and the loading method (passive vs. active). PLGA nanoparticles generally show good encapsulation for a range of drugs, but can be limited by drug-polymer interactions.

In Vitro Drug Release

The drug release profile is a critical performance indicator. NSC-based NLCs typically exhibit a sustained release pattern. This is attributed to the solid lipid matrix, which retards the diffusion of the encapsulated drug.[1]

Diagram of Drug Release Mechanisms

Drug_Release cluster_NSC NSC-based NLC cluster_Lipo Liposome cluster_PLGA PLGA Nanoparticle NSC_Matrix Solid Lipid Matrix with NSC Drug_NSC Drug Molecules Release_NSC Sustained Release (Diffusion & Erosion) Drug_NSC->Release_NSC Slow Diffusion Lipo_Bilayer Phospholipid Bilayer Drug_Lipo Drug in Aqueous Core / Bilayer Release_Lipo Biphasic Release (Burst then Sustained) Drug_Lipo->Release_Lipo Membrane Permeation PLGA_Matrix Polymer Matrix Drug_PLGA Drug Dispersed in Matrix Release_PLGA Sustained Release (Diffusion & Polymer Degradation) Drug_PLGA->Release_PLGA Matrix Erosion

Caption: Comparative drug release mechanisms from different nanocarriers.

Liposomes often show a biphasic release, with an initial burst release of surface-adsorbed or loosely encapsulated drug, followed by a slower, sustained release. PLGA nanoparticles provide sustained release governed by both drug diffusion and the slow degradation of the polymer matrix.

In Vivo Performance and Bioavailability

The true test of a drug delivery system lies in its in vivo performance. Studies have demonstrated the significant potential of cysteine-modified nanocarriers to enhance oral bioavailability. For instance, cysteine-functionalized NLCs loaded with docetaxel showed a 12.3-fold increase in bioavailability compared to a drug solution and a 1.64-fold increase compared to unmodified NLCs in rats.[6] This enhancement is primarily attributed to the mucoadhesive properties conferred by the cysteine moiety, which prolongs the contact time with the intestinal mucosa.

While direct comparative in vivo studies between NSC-based carriers, liposomes, and PLGA nanoparticles are limited, the available data suggests that for oral delivery, NSC's mucoadhesive nature provides a distinct advantage over non-functionalized systems. For intravenous administration, both liposomes (especially PEGylated "stealth" liposomes) and PLGA nanoparticles have well-established long-circulating properties. The performance of NSC-based carriers in this context would depend on their surface characteristics and interaction with plasma proteins.

Experimental Protocols

To facilitate the adoption and evaluation of NSC-based drug delivery systems, this section provides detailed, self-validating experimental protocols.

Synthesis of N-Stearoyl-L-cysteine (NSC)

This protocol is adapted from methods for synthesizing N-acyl amino acids.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Stearoyl chloride

  • Sodium hydroxide

  • Acetone

  • Petroleum benzine

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Preparation of L-cysteine solution: Dissolve L-cysteine hydrochloride monohydrate in a mixture of acetone and water. Adjust the pH to approximately 12 with a sodium hydroxide solution.

  • Acylation Reaction: Cool the L-cysteine solution to 0°C in an ice bath. Slowly add stearoyl chloride to the solution with vigorous stirring over a period of 30 minutes.

  • Continue Reaction: Maintain the reaction mixture at 0°C with continuous stirring for an additional 60 minutes.

  • Precipitation: Acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-Stearoyl-L-cysteine.

  • Purification: Filter the precipitate and wash it thoroughly with cold water and then with petroleum benzine to remove unreacted stearic acid.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-Stearoyl-L-cysteine.

  • Drying: Dry the purified NSC under vacuum.

Validation: The purity of the synthesized NSC should be confirmed by techniques such as Fourier-transform infrared (FTIR) spectroscopy (to confirm the formation of the amide bond), ¹H NMR spectroscopy (to verify the chemical structure), and melting point determination.

Diagram of NSC Synthesis Workflow

NSC_Synthesis Start L-cysteine HCl + Stearoyl Chloride Step1 Dissolve L-cysteine in Acetone/Water Adjust pH to 12 with NaOH Start->Step1 Step2 Cool to 0°C Slowly add Stearoyl Chloride Step1->Step2 Step3 Stir for 60 min at 0°C Step2->Step3 Step4 Acidify with HCl to pH 2-3 Precipitate NSC Step3->Step4 Step5 Filter and Wash (Water & Petroleum Benzine) Step4->Step5 Step6 Recrystallize from Ethanol/Water Step5->Step6 Step7 Dry under Vacuum Step6->Step7 End Pure N-Stearoyl-L-cysteine Step7->End

Caption: Step-by-step workflow for the synthesis of N-Stearoyl-L-cysteine.

Preparation of Drug-Loaded NSC-NLCs

This protocol utilizes a high-pressure homogenization method.

Materials:

  • Drug (lipophilic)

  • N-Stearoyl-L-cysteine (NSC)

  • Solid lipid (e.g., glyceryl monostearate)

  • Liquid lipid (e.g., oleic acid)

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid, liquid lipid, and NSC together at a temperature approximately 10°C above the melting point of the solid lipid. Dissolve the lipophilic drug in this molten lipid mixture.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 5 cycles at 800 bar).

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.

  • Purification (Optional): Unentrapped drug can be removed by ultracentrifugation or dialysis.

Validation: The prepared NLCs should be characterized for particle size and polydispersity index (PDI) using dynamic light scattering (DLS), zeta potential, and encapsulation efficiency.

Characterization of Encapsulation Efficiency
  • Separation of Free Drug: Centrifuge a known amount of the NLC dispersion at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the NLCs.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated drug. Quantify the drug concentration in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Concluding Remarks for the Senior Application Scientist

N-Stearoyl-L-cysteine represents a significant advancement in lipid-based drug delivery. Its unique bifunctional nature, combining the lipophilicity of stearic acid with the mucoadhesive and reactive properties of L-cysteine, offers a compelling platform for enhancing the delivery of challenging drug molecules.

While direct head-to-head comparisons with established carriers like liposomes and PLGA nanoparticles are still emerging, the existing evidence strongly suggests that for mucosal delivery, particularly the oral route, NSC-based systems can offer superior bioavailability. The high drug loading capacity and sustained release profile further broaden their applicability.

The experimental protocols provided herein offer a robust starting point for researchers to synthesize and formulate with NSC. As with any drug delivery system, optimization of the formulation and process parameters will be crucial to achieve the desired product profile for a specific therapeutic application. The continued exploration of NSC and its derivatives is poised to unlock new possibilities in the development of more effective and patient-friendly medicines.

References

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A Comparative Guide to N-acyl-L-cysteine Derivatives for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, overcoming the skin's formidable barrier, the stratum corneum, is a central challenge in topical and transdermal drug delivery. The development of effective penetration enhancers is paramount to ensure therapeutic agents reach their target sites within the skin or systemic circulation. This guide provides an in-depth comparative analysis of N-acyl-L-cysteine derivatives, a promising class of compounds designed to improve the cutaneous bioavailability of active pharmaceutical ingredients (APIs). We will delve into their mechanisms of action, compare their efficacy with supporting data, provide detailed experimental protocols for their evaluation, and discuss their safety profiles.

The Rationale for N-acyl-L-cysteine Derivatives as Penetration Enhancers

The efficacy of topical therapies is often limited by the low permeability of the stratum corneum, the outermost layer of the epidermis. N-acetyl-L-cysteine (NAC), a well-known antioxidant and mucolytic agent, has been explored for various dermatological applications.[1][2] Its therapeutic potential is attributed to its ability to replenish glutathione levels, scavenge reactive oxygen species, and exert anti-inflammatory effects.[3] However, the hydrophilic nature of NAC restricts its passive diffusion across the lipophilic stratum corneum.[4]

This limitation has spurred the development of N-acyl-L-cysteine derivatives, primarily through the esterification of the carboxylic acid group. This structural modification increases the lipophilicity of the parent molecule, thereby enhancing its ability to partition into and permeate through the stratum corneum.[5][6] The most studied derivative in this class is N-acetyl-L-cysteine ethyl ester (NACET).[5][6][7] Once these derivatives cross the stratum corneum and reach the viable epidermis, they are enzymatically hydrolyzed back to the active parent compound, NAC.

Mechanism of Skin Penetration Enhancement

The primary mechanism by which N-acyl-L-cysteine derivatives are thought to enhance skin penetration is by increasing their lipophilicity, which governs their partitioning from the vehicle into the stratum corneum. The esterification of the carboxyl group of NAC to form derivatives like NACET neutralizes the negative charge at physiological pH, leading to a significant increase in lipophilicity and, consequently, improved cell permeability.[4][5]

Beyond this fundamental principle, the thiol group in the cysteine moiety may also play a role. Thiols are known to interact with the proteins in the stratum corneum, potentially disrupting the keratin structure and creating more permeable pathways. However, the predominant mechanism for the enhanced penetration of N-acyl-L-cysteine derivatives is their improved partitioning into the lipid-rich intercellular matrix of the stratum corneum.

cluster_0 Topical Formulation cluster_1 Stratum Corneum (Lipid Barrier) cluster_2 Viable Epidermis NAC N-acetyl-L-cysteine (NAC) (Hydrophilic) SC_lipids Intercellular Lipids NAC->SC_lipids Poor Partitioning NACET N-acetyl-L-cysteine Ethyl Ester (NACET) (Lipophilic) NACET->SC_lipids Enhanced Partitioning Esterases Esterases SC_lipids->Esterases Permeation Active_NAC Active NAC Esterases->Active_NAC Hydrolysis

Mechanism of enhanced skin penetration by NACET vs. NAC.

Comparative Performance of N-acyl-L-cysteine Derivatives

Direct comparative studies quantifying the skin permeation of a series of N-acyl-L-cysteine derivatives are limited in the publicly available literature. However, the principle of increased lipophilicity leading to enhanced permeability is well-established. The comparison between NAC and its ethyl ester derivative, NACET, serves as a prime example.

CompoundKey Physicochemical PropertyConsequence for Skin PenetrationReference
N-acetyl-L-cysteine (NAC) Hydrophilic, ionized at physiological pHPoor partitioning into the stratum corneum, limited passive diffusion.[4]
N-acetyl-L-cysteine Ethyl Ester (NACET) Lipophilic, neutral moleculeEnhanced partitioning into the stratum corneum, leading to improved permeability.[5][6]

This table provides a qualitative comparison based on established principles of skin permeation and the physicochemical properties of the compounds.

Experimental Protocols for Evaluating Skin Penetration

The in vitro skin permeation test (IVPT) using Franz diffusion cells is the gold standard for evaluating the transdermal delivery of compounds. This methodology provides a reliable and reproducible means to assess the performance of N-acyl-L-cysteine derivatives as penetration enhancers.

Detailed Protocol for In Vitro Skin Permeation Study

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulations containing N-acyl-L-cysteine derivatives and the active drug

  • Control formulation (without the enhancer)

  • High-performance liquid chromatography (HPLC) system for sample analysis

  • Water bath with a circulating pump

  • Magnetic stirrers

  • Syringes and needles for sampling

2. Experimental Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat. The skin can be used as a full-thickness membrane or the epidermis can be separated from the dermis. Cut the skin into sections large enough to fit between the donor and receptor compartments of the Franz diffusion cells.

  • Cell Assembly: Mount the prepared skin membrane onto the receptor chamber with the stratum corneum side facing the donor compartment. Clamp the donor and receptor chambers together securely.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Place the assembled cells in the water bath and allow the system to equilibrate to 32°C for at least 30 minutes.

  • Formulation Application: Apply a precise amount of the test or control formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the concentration of the active drug in the collected samples using a validated HPLC method.

3. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial concentration of the drug in the donor compartment.

  • The Enhancement Ratio (ER) is a critical parameter for comparison and is calculated as follows:

    ER = (Flux of drug with enhancer) / (Flux of drug without enhancer)

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Prep_Skin Prepare Skin Membrane Assemble_Cell Assemble Franz Cell Prep_Skin->Assemble_Cell Fill_Receptor Fill Receptor Chamber Assemble_Cell->Fill_Receptor Equilibrate Equilibrate at 32°C Fill_Receptor->Equilibrate Apply_Formulation Apply Formulation Equilibrate->Apply_Formulation Sample Collect Samples Over Time Apply_Formulation->Sample HPLC Analyze Samples (HPLC) Sample->HPLC Calculate Calculate Flux & Permeability HPLC->Calculate Compare Determine Enhancement Ratio Calculate->Compare

Workflow for In Vitro Skin Permeation Testing.

Safety and Toxicological Profile

N-acetyl-L-cysteine has a long history of clinical use and a well-established safety profile.[3] When applied topically, it is generally considered safe, with some reports of mild side effects such as burning, erythema, and pruritus.[1]

For N-acyl-L-cysteine derivatives, the safety profile is expected to be similar to that of NAC, as they are metabolized to the parent compound in the skin. However, as with any new excipient, a thorough toxicological evaluation is necessary. In vitro cytotoxicity assays using skin cell lines and in vivo skin irritation studies in animal models are essential to confirm the safety of these derivatives for topical application.

Conclusion and Future Perspectives

N-acyl-L-cysteine derivatives, particularly N-acetyl-L-cysteine ethyl ester, represent a promising strategy for enhancing the skin penetration of therapeutic agents. Their increased lipophilicity compared to the parent compound, NAC, allows for more efficient partitioning into the stratum corneum, leading to improved bioavailability. While direct quantitative comparative studies on a range of these derivatives are needed to fully elucidate their structure-activity relationship, the underlying principle of enhancing lipophilicity to improve skin permeation is a sound and well-accepted approach in dermal drug delivery.

Future research should focus on synthesizing and evaluating a broader range of N-acyl-L-cysteine derivatives with varying acyl chain lengths and branching to optimize their penetration-enhancing properties for different active molecules. Furthermore, comprehensive studies on their mechanism of interaction with stratum corneum lipids at a molecular level will provide a more rational basis for the design of the next generation of skin penetration enhancers.

References

  • Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. (2021). MDPI. [Link]

  • Study Details | NCT06252519 | Pharmacokinetic Profile of N-Acetyl Cysteine. (n.d.). ClinicalTrials.gov. [Link]

  • Topical N-Acetylcysteine Accelerates Wound Healing in Vitro and in Vivo via the PKC/Stat3 Pathway. (n.d.). MDPI. [Link]

  • N-acetylcysteine in dermatology. (n.d.). Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. (2021). PMC. [Link]

  • N-acetylcysteine inhibits lipid accumulation in mouse embryonic adipocytes. (2016). PubMed. [Link]

  • N-Acetylcysteine (NAC): Impacts on Human Health. (n.d.). PMC. [Link]

  • The Potential Uses of N-acetylcysteine in Dermatology: A Review. (n.d.). Semantic Scholar. [Link]

  • N-Acetylcysteine ethyl ester (NACET): A novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential | Request PDF. (2012). ResearchGate. [Link]

  • The Potential Uses of N-acetylcysteine in Dermatology: A Review. (2019). PMC. [Link]

  • Multifaceted Effects of L-Cysteine, L-Ascorbic Acid, and Their Derivatives on the Viability and Melanin Synthesis of B16/F10 Cells under Different Conditions. (2024). PubMed Central. [Link]

  • Preclinical evaluation of N-acetyl-cysteine in association with liposomes of lung surfactant's lipids for the treatment of pulmonary fibrosis and asthma. (n.d.). PubMed. [Link]

  • Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. (2021). MDPI. [Link]

  • Infrared spectroscopic study of lipid interaction in stratum corneum treated with transdermal absorption enhancers. (n.d.). Semantic Scholar. [Link]

  • Efficacy, safety, tolerability, and satisfaction of N-acetylcysteine and pentoxifylline in lichen planopilaris patients under treatment with topical clobetasol: A triple arm blinded randomized controlled trial. (n.d.). PubMed. [Link]

  • (PDF) Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. (2009). ResearchGate. [Link]

  • Stratum Corneum Lipids in Non-Lesional Atopic and Healthy Skin following Moisturizer Application: A Randomized Clinical Experiment. (n.d.). MDPI. [Link]

  • Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles. (2022). PubMed Central. [Link]

  • Lipopolymers and lipids from lung surfactants in association with N-acetyl-l-cysteine: Characterization and cytotoxicity. (n.d.). PubMed. [Link]

  • Study on the Effect of N-Acetyl Cysteine (NAC) Versus Another Enzyme on Healing of Skin Grafting in Albino Male Rabbits. (2023). ResearchGate. [Link]

  • Effect of enhancers on permeation kinetics of captopril for transdermal system. (n.d.). Asian Journal of Pharmaceutics. [Link]

  • Effect of Enhancers on in vitro and in vivo Skin Permeation and Deposition of S-Methyl-l-Methionine. (n.d.). NIH. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.